N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-14-5-4-6-15(12-14)24(19(26)23-9-2-1-3-10-23)18(25)13-7-8-16(21)17(22)11-13/h4-8,11-12H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGWQIQCVUQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.
Attachment of the Difluorobenzoyl Moiety: The difluorobenzoyl group can be attached through an acylation reaction using a difluorobenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Conformational Effects
The compound’s structural analogs differ in halogen placement and substituent groups, leading to distinct conformational and electronic properties:
Key Findings :
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of N3CPBA reveal anti-parallel N-H⋯O hydrogen bonds forming C(4) chains, stabilized by weak C-H⋯O interactions . In contrast, the target compound’s piperidine group likely disrupts such linear packing, favoring three-dimensional networks via N-H⋯O and C-F⋯π interactions. Similar fluorinated analogs (e.g., flutolanil) exhibit reduced hydrogen-bonding capacity due to trifluoromethyl groups, resulting in looser packing .
Data Tables
Biological Activity
N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide, with the CAS number 899992-82-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Research has shown that benzamide derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for related compounds against breast cancer cells . The presence of fluorine substituents often enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulating Signaling Pathways : The interaction with specific receptors could lead to altered signaling pathways that suppress tumor growth or viral replication.
Study 1: Antiviral Screening
In a recent antiviral screening study, compounds structurally related to this compound were tested against various viruses. The results indicated promising activity against influenza virus strains with an IC50 value of approximately 0.5 μM . This suggests that modifications to the piperidine moiety may enhance antiviral efficacy.
Study 2: Anticancer Efficacy
Another study investigated the anticancer properties of benzamide derivatives in vitro against human breast cancer cell lines. The results showed that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 1 to 10 μM. The study concluded that the introduction of halogen atoms (such as chlorine and fluorine) significantly improved the anticancer activity of these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing N-(3-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide with high yield and purity?
Synthesis typically involves sequential amide coupling and carbamate formation. A validated approach includes:
- Reacting 3,4-difluorobenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
- Coupling with 3-chloroaniline in anhydrous dichloromethane (DCM) using triethylamine as a base to form N-(3-chlorophenyl)-3,4-difluorobenzamide.
- Introducing the piperidine-1-carbonyl moiety via carbamoylation using N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C.
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >85% purity. Reaction progress should be monitored by TLC and confirmed via -NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns (e.g., difluoro groups at δ ~120–125 ppm in -NMR) and amide bond formation.
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) resolves dihedral angles between aromatic rings (typically 50–65°) and hydrogen-bonding networks (N–H···O, ~2.8–3.0 Å) critical for solid-state packing .
- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion ([M+H]) with <2 ppm error.
Q. How can researchers resolve discrepancies between solution-phase (NMR) and solid-state (X-ray) conformational data?
- Dynamic NMR Studies: Variable-temperature -NMR can detect rotational barriers in the amide bond (e.g., coalescence temperature analysis).
- Computational Modeling: Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) compare solution-phase conformers with crystallographic data. Discrepancies often arise from crystal-packing forces (e.g., hydrogen bonds stabilizing trans-amide conformations in solids vs. equilibrium in solution) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?
- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to enzymes like histone deacetylases (HDACs) or protein tyrosine phosphatases (PTP1B), leveraging structural analogs (e.g., benzamide-based HDAC inhibitors ).
- Kinetic Assays: Measure IC via fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs) under varying pH and temperature. Include controls with known inhibitors (e.g., trichostatin A for HDACs).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, K) to validate docking predictions .
Q. What strategies are effective for analyzing contradictory biological activity data across assays?
- Meta-Analysis: Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific permeability or off-target effects.
- SAR Studies: Synthesize derivatives (e.g., replacing difluoro with chloro groups) to isolate pharmacophore contributions.
- Proteomics Profiling: SILAC-based mass spectrometry identifies off-target protein interactions that may explain variability .
Q. How can computational tools enhance the interpretation of crystallographic and spectroscopic data?
- SHELX Suite: Refine X-ray data with SHELXL for accurate anisotropic displacement parameters and hydrogen-bond geometry. Use SHELXD for phase determination in twinned crystals .
- ORTEP-3: Visualize thermal ellipsoids and molecular packing diagrams to correlate crystallographic disorder with dynamic NMR observations .
- Molecular Dynamics (MD): Simulate solvated systems (e.g., in water/DMSO) to model solution-phase behavior and validate NMR assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
